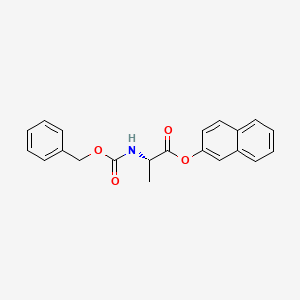

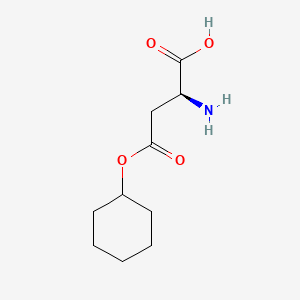

H-Asp(OcHex)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“H-Asp(OcHex)-OH” is a derivative of the amino acid aspartic acid . It’s used in the preparation of molecularly imprinted polymeric membranes .

Synthesis Analysis

Molecularly imprinted polymeric membranes with tetrapeptide residue H-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-CH2 were prepared during membrane preparation (casting) processing in the presence of print molecules .Aplicaciones Científicas De Investigación

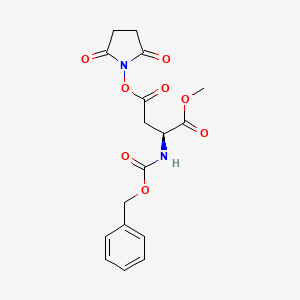

Synthesis of Sweetener Precursors

The role of H-Asp(OcHex)-OH in synthesizing sweetener precursors has been explored, highlighting the importance of reaction conditions such as pH and water content. These studies contribute to the understanding of enzymatic processes in organic solvents, showcasing the potential of H-Asp(OcHex)-OH in the synthesis of compounds with sweetening properties (Xing et al., 2009).

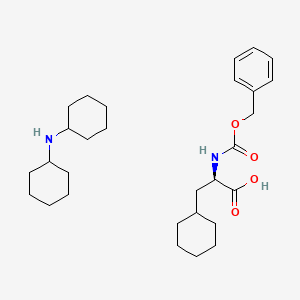

Stability and Protecting Group Efficacy

H-Asp(OcHex)-OH has been investigated for its stability and efficacy as a protecting group in peptide synthesis. Studies have found that the cyclohexyl ester group in Boc-Asp(OcHex) provides stability against certain reagents and minimizes side reactions like aspartimide formation, which are crucial for the integrity of aspartyl peptides during synthesis (Tam et al., 1980).

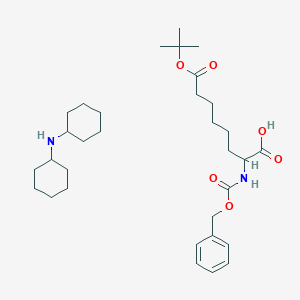

Peptide Synthesis and Biochemical Applications

Research on H-Asp(OcHex)-OH extends to its use in peptide synthesis, particularly in the construction of sequences relevant to biological molecules such as human epidermal growth factor (h-EGF). The synthesis of protected peptide derivatives using H-Asp(OcHex)-OH demonstrates its utility in the assembly of complex biological peptides, contributing to the field of biochemistry and molecular biology (Shin et al., 1992).

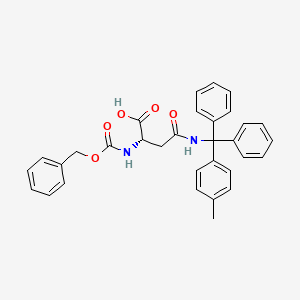

Enantioselective Permeation and Electrodialysis

Further research into H-Asp(OcHex)-OH based molecularly imprinted membranes has shown their ability to achieve enantioselective permeation and electrodialysis. These membranes can preferentially permeate specific isomers of amino acids, highlighting the potential of H-Asp(OcHex)-OH derivatives in separating and purifying chiral compounds (Yoshikawa et al., 1997).

Propiedades

IUPAC Name |

(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAPBBOAGRLKMH-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp(OcHx)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)